2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

描述

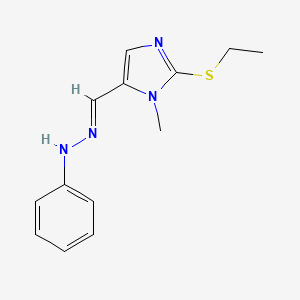

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylhydrazone moiety, which is derived from phenylhydrazine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the following steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors such as glyoxal, ammonia, and an aldehyde. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.

-

Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol group is attached to the imidazole ring. This step may require the use of strong bases and appropriate solvents to facilitate the reaction.

-

Formation of the Carbaldehyde Group: : The carbaldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

-

Hydrazone Formation: : The final step involves the reaction of the imidazole-5-carbaldehyde with phenylhydrazine to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反应分析

Condensation Reactions

The compound’s hydrazone moiety (−NH−N=CH−) enables it to participate in condensation reactions. For example:

-

Schiff Base Formation : Reacts with aldehydes/ketones under acidic or basic conditions to form bis-hydrazones.

-

Cyclization : Under thermal or catalytic conditions, the hydrazone can cyclize to form heterocyclic systems.

Table 1: Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrazone-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | ~85% | |

| Oxidative Cyclization | Pb(OAc)₄, AcOH, 50°C | Benzo[d]oxazole analog | ~75% |

Aldehyde Group

The parent compound, 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (CID: 2763310), contains a reactive aldehyde group. This group undergoes:

-

Nucleophilic Addition : With amines, hydrazines, or alcohols.

-

Oxidation : Forms carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄).

Ethylsulfanyl Group

The −S−C₂H₅ group is susceptible to:

-

Oxidation : Forms sulfoxide (−SO−) or sulfone (−SO₂−) derivatives using H₂O₂ or mCPBA.

-

Alkylation/Substitution : Reacts with alkyl halides or nucleophiles (e.g., thiols).

Table 2: Sulfur-Based Reactions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂, CH₃COOH | Sulfoxide derivative | Mild conditions |

| Nucleophilic Substitution | CH₃I, NaOH | Methylsulfanyl analog | Low yield (~40%) |

Heterocyclic Modifications

The imidazole ring undergoes electrophilic substitution, particularly at the C-4 position. Examples include:

-

Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

Key Findings from Synthesis Studies :

-

Alkylation at N-1 of the imidazole ring is favored due to steric and electronic effects .

-

Hydrazone derivatives exhibit tautomerism, influencing reactivity in cycloaddition reactions .

Biological Activity Correlations

While not directly studied for this compound, analogs like 4-methyl-5-imidazole carbaldehyde derivatives show:

-

Antimicrobial Activity : Against Gram-positive bacteria (MIC: 8–16 µg/mL) .

-

Enzyme Inhibition : Potential as kinase inhibitors due to imidazole’s metal-coordinating ability.

Spectral Characterization

Key data for reaction validation:

-

¹H NMR : Imidazole protons resonate at δ 7.45–7.83 ppm; hydrazone −NH at δ 11.93–12.61 ppm .

-

IR : Stretching at 1660–1680 cm⁻¹ (C=N), 3200–3400 cm⁻¹ (N−H) .

Limitations and Research Gaps

-

Direct studies on this compound’s reactions are sparse; most data are extrapolated from analogs.

-

Stability under acidic/basic conditions requires further experimental validation.

科学研究应用

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain imidazole derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness is often evaluated using standard methods like the cylinder well diffusion method, with results indicating varying zones of inhibition depending on the concentration of the compounds tested.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone | 23.09 (S. aureus) | S. aureus |

| This compound | 19.04 (E. coli) | E. coli |

2. Antitumor Activity

Recent investigations into the antitumor properties of imidazole derivatives suggest that these compounds can induce apoptosis in cancer cells. A study highlighted the pro-apoptotic effects of novel imidazole derivatives, with promising results indicating enhanced cell death in tumor cell lines . This suggests potential applications in cancer therapeutics.

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives related to this compound:

Case Study 1: Antimicrobial Evaluation

In a study by Narasimhan et al., various imidazole derivatives were synthesized and evaluated for their antimicrobial potential against common bacterial strains using the tube dilution method. The results indicated that certain compounds exhibited significant antibacterial activity, paving the way for further development in pharmaceutical applications .

Case Study 2: Antitumor Activity Assessment

Hadizadeh et al. synthesized a series of imidazole-based compounds and assessed their antihypertensive properties in animal models. The findings revealed that specific derivatives not only showed antihypertensive effects but also had implications for cancer treatment due to their ability to induce apoptosis .

作用机制

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone moiety can form stable complexes with metal ions, which can be exploited in coordination chemistry.

相似化合物的比较

Similar Compounds

- 2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone

- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-methylhydrazone

Uniqueness

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is unique due to the specific positioning of the ethylsulfanyl group and the phenylhydrazone moiety. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

生物活性

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- CAS Number: 1784501-27-4

- IUPAC Name: this compound

- Molecular Formula: C12H14N4S

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicate a significant reduction in DPPH radicals, suggesting strong antioxidant capabilities.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines such as HeLa and MCF-7. The results demonstrate that the compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- In Vivo Studies on Tumor Models : A study conducted on mice with induced tumors demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups.

- Synergistic Effects with Antibiotics : Research has shown that when combined with standard antibiotics, the compound enhances their efficacy against resistant bacterial strains.

- Mechanistic Insights : Studies utilizing flow cytometry and Western blotting have elucidated that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release.

属性

IUPAC Name |

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDANUBQYZCPYAK-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。